

# Sophoraflavanone H: A Literature Review and Summary

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial literature searches for **Sophoraflavanone H** yielded limited publicly available data. To provide a comprehensive technical guide as requested, this document summarizes the available information on **Sophoraflavanone H** and presents a detailed review of the closely related and extensively studied compound, Sophoraflavanone G, as a comparative analogue. The distinction between the two compounds is clearly noted throughout this guide.

# Introduction to Sophoraflavanone H and G

Sophoraflavanones are a class of prenylated flavonoids, primarily isolated from plants of the Sophora genus, which have garnered significant interest for their diverse pharmacological activities.

**Sophoraflavanone H** is a polyphenol with a unique hybrid structure, combining a flavanone moiety with a resveratrol (stilbene) residue. It is considered a promising lead compound for antimicrobial and antitumor drug development. However, detailed studies on its biological activities and mechanisms of action are currently scarce in publicly accessible literature.

Sophoraflavanone G, also known as Kushenin, is a lavandulyl flavanone that has been the subject of numerous studies. It exhibits a broad range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. Its mechanisms of action often involve the modulation of key cellular signaling pathways.



# Quantitative Data Summary for Sophoraflavanone G

The following tables summarize the quantitative data reported for the biological activities of Sophoraflavanone G.

Table 1: Antimicrobial Activity of Sophoraflavanone G

| Organism                  | Strain                                    | Activity                                         | Concentration (µg/mL) | Reference |
|---------------------------|-------------------------------------------|--------------------------------------------------|-----------------------|-----------|
| Staphylococcus<br>aureus  | Methicillin-<br>resistant (21<br>strains) | MIC                                              | 3.13-6.25             | [1]       |
| Staphylococcus aureus     | Clinical isolate                          | MIC of<br>Gentamicin                             | 32                    | [2]       |
| Staphylococcus<br>aureus  | Clinical isolate                          | MIC of<br>Gentamicin with<br>SFG (0.03<br>μg/mL) | 8                     | [2]       |
| Staphylococcus<br>aureus  | Clinical isolate                          | MIC                                              | 0.05                  | [3]       |
| mutans<br>streptococci    | 16 strains                                | МВС                                              | 0.5 - 4               | [4]       |
| Listeria<br>monocytogenes | -                                         | MIC                                              | 0.98                  | [5]       |
| Pseudomonas<br>aeruginosa | PAO1                                      | MIC                                              | > 1000                | [5]       |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; SFG: Sophoraflavanone G

# Table 2: Anti-inflammatory Activity of Sophoraflavanone G



| Cell Line /<br>Animal<br>Model | Stimulant                           | Parameter<br>Measured                                                                              | Effect of<br>Sophoraflav<br>anone G | Concentrati<br>on / Dose    | Reference      |
|--------------------------------|-------------------------------------|----------------------------------------------------------------------------------------------------|-------------------------------------|-----------------------------|----------------|
| RAW 264.7<br>macrophages       | LPS                                 | PGE2<br>production                                                                                 | Inhibition                          | 1-50 μΜ                     | [6]            |
| RAW 264.7<br>macrophages       | LPS                                 | Pro-<br>inflammatory<br>cytokines (IL-<br>1β, IL-6,<br>TNF-α)                                      | Decreased<br>production             | 2.5-20 μΜ                   | [7]            |
| Mouse                          | Croton oil-<br>induced ear<br>edema | Edema                                                                                              | Anti-<br>inflammatory<br>activity   | 10-250 μ<br>g/ear (topical) | [6]            |
| Rat                            | Carrageenan<br>paw edema            | Edema                                                                                              | Anti-<br>inflammatory<br>activity   | 2-250 mg/kg<br>(oral)       | [6]            |
| Murine<br>Asthma<br>Model      | Ovalbumin                           | Airway hyper-<br>responsivene<br>ss, eosinophil<br>infiltration,<br>goblet cell<br>hyperplasia     | Reduction                           | Not specified               | [8][9][10][11] |
| BEAS-2B<br>cells               | TNF-α/IL-4                          | Inflammatory<br>cytokines and<br>chemokines<br>(IL-6, IL-8,<br>MCP-1,<br>CCL5,<br>CCL11,<br>CCL24) | Decreased<br>production             | Not specified               | [8]            |

LPS: Lipopolysaccharide; PGE2: Prostaglandin E2; IL: Interleukin; TNF- $\alpha$ : Tumor Necrosis Factor-alpha; MCP-1: Monocyte Chemoattractant Protein-1; CCL: Chemokine (C-C motif)



ligand

Table 3: Anticancer Activity of Sophoraflavanone G

| Cell Line  | Cancer Type                      | Effect                                                        | -<br>Concentration                                          | Reference |
|------------|----------------------------------|---------------------------------------------------------------|-------------------------------------------------------------|-----------|
| KG-1a      | Acute Myeloid<br>Leukemia        | Strong<br>cytotoxicity                                        | IC50: 29.52 ± 3.36 μg/mL (for EtOAc extract containing SFG) | [12]      |
| EoL-1      | Acute Myeloid<br>Leukemia        | Strong<br>cytotoxicity                                        | IC50: 25.35 ± 1.55 μg/mL (for EtOAc extract containing SFG) | [12]      |
| MDA-MB-231 | Triple-negative<br>breast cancer | Induction of apoptosis, suppression of migration and invasion | Not specified                                               | [13][14]  |

IC50: Half-maximal inhibitory concentration; EtOAc: Ethyl acetate; SFG: Sophoraflavanone G

# Experimental Protocols for Sophoraflavanone G Studies

This section details the methodologies for key experiments cited in the literature for Sophoraflavanone G.

### **Cell Culture**

- RAW 264.7 Macrophages: Cells were cultured in a suitable medium and pretreated with various concentrations of Sophoraflavanone G (2.5-20 μM) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response[7].
- Mouse Brain Microvascular Endothelial Cells (bMECs): Cells were grown in DMEM/F-12 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere. For



experiments, cells were plated in 6-well plates or 10 cm dishes. When inhibitors were used, cells were pretreated for 1 hour before stimulation with TNF- $\alpha$  (30 ng/mL)[15].

- Acute Myeloid Leukemia (AML) Cell Lines (KG-1a, EoL-1): KG-1a cells were cultured in IMDM medium with 20% FBS. EoL-1 cells were cultured in RPMI-1640 medium with 10% FBS. Both were maintained at 37°C in a 5% CO2 atmosphere[12].
- Human Bronchial Epithelial BEAS-2B Cells: Cells were treated with different concentrations
  of Sophoraflavanone G to evaluate its effects on inflammatory cytokine levels[9].

### **Western Blotting**

A general protocol for Western blotting used in the cited studies is as follows:

- Sample Preparation: Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay[16].
- SDS-PAGE: Load equal amounts of protein (typically 20-50 μg) per well of an SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom[17].
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet, semi-dry, or dry transfer system[18][19].
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[17].
- Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation[16].
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[16].
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system[16][17].



#### **Murine Asthma Model**

- Sensitization and Challenge: Female BALB/c mice were sensitized with ovalbumin (i.p.) on days 0 and 14. Subsequently, they were challenged with aerosolized ovalbumin (1%) on days 24, 26, and 28[20].
- Treatment: Asthmatic mice were treated with Sophoraflavanone G by intraperitoneal injection[9].
- Assessment: Airway hyper-responsiveness (AHR), eosinophil infiltration, goblet cell
  hyperplasia, and airway inflammation in the lungs were assessed. Levels of Th2 cytokines
  and chemokines in lung and bronchoalveolar lavage fluid (BALF) were also measured[8][9].

### **Apoptosis Assay**

Flow Cytometry: Apoptosis in AML cell lines was analyzed using an FITC Annexin V
apoptosis detection kit with propidium iodide (PI) according to the manufacturer's protocol.
Briefly, treated cells were harvested, washed, and resuspended in Annexin V binding buffer.
Cells were then incubated with FITC Annexin V and PI before analysis by flow cytometry[12].

# Signaling Pathways Modulated by Sophoraflavanone G

Sophoraflavanone G has been shown to exert its biological effects by modulating several key signaling pathways.

### **NF-kB Signaling Pathway**

Sophoraflavanone G inhibits the activation of the NF-kB pathway, a critical regulator of inflammation. It prevents the translocation of the p65 subunit of NF-kB into the nucleus, thereby downregulating the expression of pro-inflammatory genes[7][21].

Caption: Sophoraflavanone G inhibits the NF-kB signaling pathway.

# **MAPK Signaling Pathway**

Sophoraflavanone G has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, p38, and JNK. This inhibition contributes to its anti-



inflammatory and anticancer effects[7][14][22][23].



Click to download full resolution via product page

Caption: Sophoraflavanone G inhibits the MAPK signaling pathway.



# **JAK/STAT Signaling Pathway**

Sophoraflavanone G can also attenuate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. By inhibiting the phosphorylation of JAK and STAT proteins, it suppresses the expression of target genes involved in inflammation and cell survival[24][25] [26][27].





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sophoraflavanone G Wikipedia [en.wikipedia.org]
- 2. Sophoraflavanone G from sophora pachycarpa enhanced the antibacterial activity of gentamycin against Staphylococcus aureus PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Tumor Activities of Bioactive Phytochemicals in Sophora flavescens for Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]

### Foundational & Exploratory





- 16. origene.com [origene.com]
- 17. cdn.bcm.edu [cdn.bcm.edu]
- 18. nacalai.com [nacalai.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Flavonone treatment reverses airway inflammation and remodelling in an asthma murine model PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-kB Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 22. Natural products targeting the MAPK-signaling pathway in cancer: overview PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 27. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sophoraflavanone H: A Literature Review and Summary]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12308972#sophoraflavanone-h-literature-review-and-summary]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com